molecular formula C7H9BrN2O B15250783 (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol

(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol

Cat. No.: B15250783
M. Wt: 217.06 g/mol
InChI Key: OMGUWDWNWSFKMB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chiral compound with a molecular formula of C7H9BrN2O It is a derivative of pyridine, featuring a bromine atom at the 6-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol typically involves the bromination of 2-pyridineethanol followed by the introduction of the amino group. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents in solvents like dichloromethane or acetone.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: NaN3 or KCN in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(6-bromopyridin-2-yl)acetaldehyde or 2-(6-bromopyridin-2-yl)acetic acid.

    Reduction: Formation of 2-(6-pyridin-2-yl)ethanol.

    Substitution: Formation of 2-(6-azidopyridin-2-yl)ethanol or 2-(6-cyanopyridin-2-yl)ethanol.

Scientific Research Applications

(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromopyridin-2-yl)ethanol: Lacks the amino group, making it less versatile in certain synthetic applications.

    2-(6-Aminopyridin-2-yl)ethanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    2-(6-Chloropyridin-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and functionality that is valuable in synthetic and medicinal chemistry. The chiral nature of the compound also adds to its uniqueness, offering potential for enantioselective applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2S)-2-amino-2-(6-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m1/s1

InChI Key

OMGUWDWNWSFKMB-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Br)[C@@H](CO)N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.